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This technical guide provides a comprehensive overview of the theoretical principles governing

¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) chemical shifts. Platinum-195, with a natural

abundance of 33.8% and a spin quantum number of I = ½, is the only NMR-active isotope of

platinum.[1][2] Its chemical shifts span an exceptionally wide range of approximately 15,000

ppm, from -7000 to +8000 ppm relative to the standard reference [PtCl₆]²⁻ in D₂O.[1][3] This

remarkable sensitivity makes ¹⁹⁵Pt NMR an invaluable tool for the structural elucidation of

platinum-containing species, including anticancer drugs like cisplatin and its derivatives,

catalysts, and novel materials.[2][4] Understanding the theoretical basis of these chemical

shifts is paramount for accurate spectral interpretation and the rational design of new platinum

complexes.

Core Theoretical Principles
The observed chemical shift (δ) of a nucleus is determined by its shielding tensor (σ), which

describes the modification of the external magnetic field by the local electronic environment.

The ¹⁹⁵Pt chemical shift is particularly notable for its large range, which is primarily governed by

the paramagnetic contribution to the shielding tensor.

Shielding Tensor Components
The total shielding tensor (σ) is a sum of three main components: the diamagnetic shielding

(σdia), the paramagnetic shielding (σpara), and the spin-orbit coupling contribution (σSO).
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Diamagnetic Shielding (σdia): This component arises from the induced circulation of

electrons in all orbitals, which creates a magnetic field that opposes the external field, thus

shielding the nucleus. For heavy nuclei like platinum, the diamagnetic contribution is

generally smaller than the paramagnetic one.

Paramagnetic Shielding (σpara): This is the dominant term for ¹⁹⁵Pt and is responsible for

the vast chemical shift range.[5] It arises from the mixing of ground and excited electronic

states by the external magnetic field, which induces a magnetic field that adds to the external

field (deshielding). This effect is particularly pronounced in platinum due to the presence of

low-lying excited states involving the d-orbitals. The magnitude of the paramagnetic shielding

is inversely proportional to the energy difference between the involved orbitals.

Spin-Orbit Coupling (σSO): Due to platinum's high atomic number, relativistic effects are

significant and must be considered for accurate theoretical predictions.[6][7] Spin-orbit

coupling, a relativistic effect, influences the energies of the molecular orbitals and contributes

significantly to the shielding tensor.[5][6][8] Theoretical calculations that neglect spin-orbit

coupling often fail to reproduce experimental ¹⁹⁵Pt chemical shifts accurately.

The interplay of these shielding components dictates the final observed chemical shift. The

large deshielding effect of the paramagnetic term, modulated by relativistic spin-orbit coupling,

is the key to understanding the wide dispersion of ¹⁹⁵Pt resonances.
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Diagram 1: Core components of the ¹⁹⁵Pt nuclear shielding tensor.

Factors Influencing ¹⁹⁵Pt Chemical Shifts
The sensitive nature of the ¹⁹⁵Pt nucleus to its electronic environment means that numerous

factors can cause significant changes in the observed chemical shift, often on the order of

hundreds of ppm.[1][2]

Oxidation State
The oxidation state of the platinum center has a profound effect on the chemical shift. Different

oxidation states (e.g., Pt(0), Pt(II), Pt(IV)) occupy distinct regions of the ¹⁹⁵Pt NMR spectrum.[9]

This allows for the straightforward identification of the platinum oxidation state in a sample.

Ligand Properties
The nature of the ligands coordinated to the platinum center is a primary determinant of the

chemical shift. This includes:

Ligand Type: The type of donor atom (e.g., N, P, S, C, halogens) directly influences the

electronic structure of the complex and, consequently, the ¹⁹⁵Pt chemical shift.[1][9]

Trans Influence: The ligand trans to the observed nucleus has a significant electronic effect

that can be observed in the chemical shift.[2]

Coordination Number and Geometry: The number of ligands and their spatial arrangement

(e.g., square planar, octahedral) alter the d-orbital splitting and thus the paramagnetic

shielding.[1][3]

Environmental Factors
Solvent Effects: The solvent can influence the chemical shift through both implicit

(continuum) and explicit (direct coordination or hydrogen bonding) interactions.[10][11][12]

These interactions can alter the geometry and electronic structure of the platinum complex.

Temperature: ¹⁹⁵Pt chemical shifts can exhibit significant temperature dependence, which

arises from changes in molecular vibrations and, in some cases, dynamic equilibria.[13][14]
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pH and Ionic Strength: For aqueous solutions, pH and the presence of other ions can affect

the speciation of platinum complexes, leading to changes in the observed chemical shift.[15]

Factors Influencing ¹⁹⁵Pt Chemical Shift
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Diagram 2: Intrinsic and extrinsic factors affecting ¹⁹⁵Pt chemical shifts.

Quantitative Data Summary
The following tables summarize typical chemical shift ranges and the effects of various ligands

on the ¹⁹⁵Pt chemical shift.

Table 1: Approximate ¹⁹⁵Pt Chemical Shift Ranges by Oxidation State

Oxidation State Approximate Chemical Shift Range (ppm)

Pt(0) -4000 to -5500

Pt(II) +500 to -6000

Pt(IV) +7500 to -1500
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Data compiled from multiple sources, including references[1][3][9]. The reference compound is

[PtCl₆]²⁻.

Table 2: Ligand-Induced Shifts in Pt(II) Complexes

Ligand Series (X in trans-[PtX(Cl)(PEt₃)₂]) Trend in Chemical Shift (δ)

Halogens I⁻ < Br⁻ < Cl⁻

Nitrogen Donors NH₃ < Pyridine

Phosphorus Donors PPh₃ < PEt₃

This table illustrates general trends. The exact chemical shift values depend on the specific

complex.

Experimental and Computational Protocols
Experimental Measurement of ¹⁹⁵Pt NMR
Standard high-field NMR spectrometers are used for acquiring ¹⁹⁵Pt NMR spectra. Due to the

low gyromagnetic ratio and medium receptivity of the ¹⁹⁵Pt nucleus, a larger number of scans

may be required for samples with low concentrations.[2]

Typical Experimental Parameters:

Spectrometer: Bruker HFX-90 or similar, operating at a nominal field strength of, for

example, 21.15 kG.[13]

Reference Compound: Na₂[PtCl₆] in D₂O is the universally accepted standard, with its

resonance defined as 0 ppm.[1][3]

Techniques: For liquid samples, standard pulse-acquire sequences are used. Proton

decoupling is often employed to simplify spectra and improve the signal-to-noise ratio.[15]

For solid-state NMR, techniques like Cross Polarization/Magic-Angle Spinning (CP/MAS)

and specialized pulse sequences such as D-HMQC and RESPDOR are used to overcome

large chemical shift anisotropy.[16][17][18]
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Temperature Control: A calibrated variable temperature unit is crucial for studies investigating

temperature-dependent effects, with precision often to ±0.2 K.[13]

Computational Prediction of ¹⁹⁵Pt Chemical Shifts
Theoretical calculations are essential for a detailed understanding and prediction of ¹⁹⁵Pt

chemical shifts. Density Functional Theory (DFT) is the most common computational approach.

[6][19]

General Computational Workflow:

Geometry Optimization: The first step is to obtain an accurate molecular geometry, typically

using a functional like B3LYP with an appropriate basis set (e.g., LANL2DZ for Pt and def2-

SVP for other atoms).[3][20] Solvent effects can be included at this stage using a continuum

model like the Polarizable Continuum Model (PCM).[3][19]

NMR Shielding Calculation: Using the optimized geometry, the nuclear shielding tensor is

calculated. This requires methods that can handle relativistic effects.

Relativistic Methods: The Zeroth-Order Regular Approximation (ZORA) or the Pauli

method are commonly used to incorporate relativistic effects.[5][6]

Functional and Basis Set: Functionals like PBE or PBE0 are often used for the shielding

calculation itself, in conjunction with specialized basis sets designed for NMR calculations

(e.g., NMR-DKH).[3][20] The Gauge-Including Atomic Orbital (GIAO) method is typically

employed to ensure gauge invariance.[19][21]

Chemical Shift Calculation: The calculated absolute shielding value (σcalc) for the compound

of interest is then converted to a chemical shift (δpred) relative to the calculated shielding of

the reference compound (σref): δpred = σref - σcalc

Scaling: In some cases, a linear scaling model is applied to the calculated shielding

constants to improve agreement with experimental data. For example, a model of the form

δpred = a * σcalc + b can be developed by correlating calculated shieldings with

experimental shifts for a set of known compounds.[3]
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Workflow for Computational Prediction of ¹⁹⁵Pt Chemical Shifts

Start with Pt Complex Structure

Geometry Optimization
(e.g., B3LYP/LANL2DZ, PCM solvent)

Calculate Shielding for Reference
(e.g., [PtCl₆]²⁻)

Shielding Tensor Calculation
(GIAO, Relativistic DFT - ZORA/PBE)

Calculate Relative Chemical Shift
δ = σ(ref) - σ(calc)

Predicted ¹⁹⁵Pt Chemical Shift
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Diagram 3: A typical workflow for the DFT calculation of ¹⁹⁵Pt chemical shifts.

Conclusion
The theoretical basis for ¹⁹⁵Pt chemical shifts is complex, rooted in the interplay between a

dominant paramagnetic shielding term and significant relativistic spin-orbit coupling effects.

This complexity gives rise to an exceptionally large and sensitive chemical shift range, making
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¹⁹⁵Pt NMR a powerful probe of the chemical environment around a platinum nucleus. Factors

such as oxidation state, ligand identity, coordination geometry, and solvent environment all

exert a strong influence on the observed chemical shift. Modern computational chemistry,

employing relativistic DFT methods, provides an indispensable tool for predicting and

interpreting these shifts, thereby aiding researchers in the fields of inorganic chemistry,

materials science, and drug development in the characterization and design of novel platinum-

based compounds.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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